Dihydroorotic acid

DHODH Enzyme Kinetics Substrate Specificity

Dihydroorotic acid (DHO) is the mandatory substrate for dihydroorotate dehydrogenase (DHODH) activity assays—a rate-limiting enzyme in de novo pyrimidine biosynthesis. Substituting with orotic acid will inhibit the reaction (Ki=30.5 µM), making DHO irreplaceable for forward-kinetics studies. With a defined Km (~12 µM), it enables precise IC50 determinations for DHODH inhibitors. Available as racemic DL-mixture (≥98% purity), suitable for enzyme kinetics, LC-MS/HPLC reference standards, and as a chiral intermediate for pyrimidine-based drug synthesis. Soluble in DMSO and water.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 6202-10-4
Cat. No. B3427821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroorotic acid
CAS6202-10-4
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)
InChIKeyUFIVEPVSAGBUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroorotic Acid (CAS 6202-10-4): A Critical Substrate for DHODH Activity Assays and Pyrimidine Metabolism Research


Dihydroorotic acid (DHO, C5H6N2O4) is a key intermediate in the de novo pyrimidine biosynthesis pathway, serving as the sole substrate for the enzyme dihydroorotate dehydrogenase (DHODH) [1]. Its role is pivotal as DHODH catalyzes the oxidation of DHO to orotic acid, a rate-limiting step for the production of uridine monophosphate (UMP) required for DNA and RNA synthesis [2]. This compound exists as a chiral molecule with (S)- and (R)-enantiomers; the biologically active form is L-Dihydroorotic acid [3].

Why Dihydroorotic Acid Cannot Be Simply Substituted with Orotic Acid or Synthetic DHODH Inhibitors


Dihydroorotic acid (DHO) and its metabolic product, orotic acid, possess distinct and non-interchangeable biological roles and physicochemical properties [1]. While DHO is the substrate for DHODH, orotic acid acts as a competitive inhibitor of the same enzyme with a Ki of 30.5 µM [2]. Substituting DHO with orotic acid in a biochemical assay would therefore inhibit, rather than drive, the enzymatic reaction. Furthermore, synthetic DHODH inhibitors like teriflunomide or brequinar are designed to block the enzyme, not to function as substrates [3]. The selection of DHO is mandatory for studying forward enzymatic kinetics, as its unique structure, including the saturated 5,6-bond, is the specific chemical feature recognized by the enzyme's active site.

Quantitative Differentiation Guide for Dihydroorotic Acid vs. Key Analogs


Enzyme Affinity (Km): Dihydroorotic Acid vs. Orotic Acid as a Substrate

Dihydroorotic acid (DHO) is the native substrate for DHODH, exhibiting a Michaelis constant (Km) of approximately 12 µM, which is crucial for establishing enzyme activity assays [1]. In contrast, orotic acid (the product) and its analog 5-fluoroorotate act as competitive inhibitors with inhibition constants (Ki) of 30.5 µM and 34.9 µM, respectively, highlighting a fundamental difference in their interaction with the enzyme active site [2].

DHODH Enzyme Kinetics Substrate Specificity

Aqueous Solubility: Dihydroorotic Acid vs. Orotic Acid and 5-Fluoroorotate

Dihydroorotic acid has a specific solubility profile that can be a determining factor in experimental design. While Dihydroorotic acid requires sonication for solubilization in water at approximately 5 mg/mL , its precursor, orotic acid, is reported to be insoluble in water in some conditions but has a water solubility of 1.82 mg/mL in others . 5-Fluoroorotate, a common DHODH inhibitor, requires 4 M ammonium hydroxide to achieve a 50 mg/mL solution .

Solubility Formulation In Vitro Assay

Analytical Reference Standard Purity: L-Dihydroorotic Acid vs. Common Research Grade

For quantitative analytical workflows, the selection of a reference standard is critical. L-Dihydroorotic acid is available at an ultra-high purity of 99.99% for use as an analytical reference standard [1], which is superior to the typical research-grade purity of ≥98% offered by many suppliers .

Analytical Standard Purity HPLC

Chiral Purity: L-Dihydroorotic Acid vs. Racemic DL-Dihydroorotic Acid

The biological system is stereospecific, with only the L-enantiomer of dihydroorotic acid acting as the substrate for DHODH [1]. L-Dihydroorotic acid (CAS 5988-19-2) has a defined specific rotation, for example, +33° (c = 1 in 1% NaHCO3), confirming its optical activity . In contrast, the racemic mixture DL-Dihydroorotic acid (CAS 6202-10-4) contains equal parts of the inactive D-enantiomer, which reduces its effective concentration by 50% in enzymatic assays.

Chiral Purity Stereochemistry Enzyme Specificity

Primary Scientific and Industrial Use Cases for Dihydroorotic Acid


In Vitro DHODH Enzymatic Assays and Inhibitor Screening

Dihydroorotic acid is the essential substrate for establishing dihydroorotate dehydrogenase (DHODH) activity assays. Its defined Km value of ~12 µM allows researchers to calibrate enzyme kinetics and screen for potential inhibitors like teriflunomide or brequinar [1]. The use of pure L-Dihydroorotic acid ensures that all observed activity is due to the biologically relevant stereoisomer, providing accurate and reproducible IC50 determinations for drug discovery programs targeting cancer, autoimmune diseases, and viral infections.

Analytical Reference Standard for Metabolomics and Pharmacokinetics

The availability of L-Dihydroorotic acid at a certified purity of 99.99% makes it an ideal analytical reference standard [2]. This is critical for developing and validating LC-MS or HPLC methods to accurately quantify DHO levels in biological matrices, such as in studies of pyrimidine metabolism disorders, or for assessing the pharmacodynamic effects of DHODH inhibitors in preclinical models.

Synthesis of Pyrimidine Derivatives and Prodrugs

Dihydroorotic acid serves as a key starting material or intermediate in the synthesis of various pyrimidine-based pharmaceuticals [3]. Its defined solubility profile in DMSO and water facilitates its use in chemical reactions, and its chiral center allows for the stereospecific synthesis of downstream compounds, which is essential for creating enantiomerically pure drug candidates.

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